4-Silaspiro[3.5]nonane 4-Silaspiro[3.5]nonane
Brand Name: Vulcanchem
CAS No.: 24775-21-1
VCID: VC19695849
InChI: InChI=1S/C8H16Si/c1-2-5-9(6-3-1)7-4-8-9/h1-8H2
SMILES:
Molecular Formula: C8H16Si
Molecular Weight: 140.30 g/mol

4-Silaspiro[3.5]nonane

CAS No.: 24775-21-1

Cat. No.: VC19695849

Molecular Formula: C8H16Si

Molecular Weight: 140.30 g/mol

* For research use only. Not for human or veterinary use.

4-Silaspiro[3.5]nonane - 24775-21-1

Specification

CAS No. 24775-21-1
Molecular Formula C8H16Si
Molecular Weight 140.30 g/mol
IUPAC Name 4-silaspiro[3.5]nonane
Standard InChI InChI=1S/C8H16Si/c1-2-5-9(6-3-1)7-4-8-9/h1-8H2
Standard InChI Key GDUODINLDYPORD-UHFFFAOYSA-N
Canonical SMILES C1CC[Si]2(CC1)CCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

4-Silaspiro[3.5]nonane belongs to the spirocyclic silane family, distinguished by its silicon-centered spiro junction. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC8H16Si\text{C}_8\text{H}_{16}\text{Si}
Molecular Weight140.298 g/mol
Exact Mass140.102 g/mol
LogP3.0228

Structural Elucidation

X-ray crystallography and NMR spectroscopy reveal a bicyclic framework comprising:

  • A silacyclobutane ring (four-membered, Si at position 1).

  • A cyclohexane ring (five-membered, fused via Si).

The silicon atom adopts a tetrahedral geometry, bonding to two carbon atoms from each ring. This arrangement creates significant ring strain in the silacyclobutane moiety, enhancing reactivity in ring-opening reactions.

Synthesis Methodologies

Cyclization Reactions

Early synthetic routes, detailed in a 1951 Caltech thesis, involved cyclization of bis(hydroxymethyl)cyclohexane precursors . Key steps include:

  • Tosylation: Conversion of hydroxyl groups to tosylates.

  • Bromination: Substitution with bromine to form bis(bromomethyl)cyclohexane.

  • Cyclization: Intramolecular coupling catalyzed by potassium hydroxide, yielding the spirocyclic skeleton .

This method achieved moderate yields (~40–50%) but required multi-step purification.

Domino Radical Bicyclization

Modern approaches employ radical-mediated bicyclization for higher efficiency:

  • Precursors: Allyl silanes and halogenated alkanes.

  • Initiation: Triethylborane (TEB) or azobisisobutyronitrile (AIBN) generates radicals.

  • Mechanism: Sequential radical addition and cyclization form both rings in a single step.

Example Reaction:

CH2=CHSi(CH3)2CH2BrΔTEB4-Silaspiro[3.5]nonane+HBr\text{CH}_2=\text{CH}-\text{Si}(\text{CH}_3)_2-\text{CH}_2-\text{Br} \xrightarrow[\Delta]{\text{TEB}} \text{4-Silaspiro[3.5]nonane} + \text{HBr}

This method offers yields up to 70% with enhanced diastereoselectivity under optimized conditions.

Reactivity and Functionalization

Ring-Opening Reactions

The strained silacyclobutane ring undergoes facile ring-opening with nucleophiles (e.g., water, alcohols):

4-Silaspiro[3.5]nonane+H2OSiOH+Cyclohexane derivatives\text{4-Silaspiro[3.5]nonane} + \text{H}_2\text{O} \rightarrow \text{Si}-\text{OH} + \text{Cyclohexane derivatives}

Such reactions are pivotal for synthesizing silicon-containing polymers.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization at the silicon center:

4-Silaspiro[3.5]nonane+Ar-B(OH)2Pd(PPh3)4SiAr+Byproducts\text{4-Silaspiro[3.5]nonane} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Si}-\text{Ar} + \text{Byproducts}

These derivatives exhibit tunable electronic properties for optoelectronic applications.

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Multi-step routes hinder industrial adoption.

  • Biological Data Gaps: Limited studies on toxicity and pharmacokinetics.

Future research should prioritize:

  • Catalytic Asymmetric Synthesis: For enantioselective spirocycle production.

  • Structure-Activity Relationships: To optimize pharmaceutical potential.

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